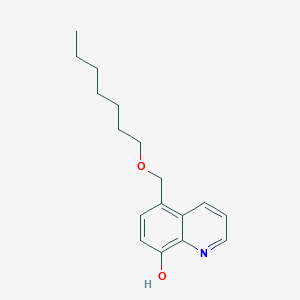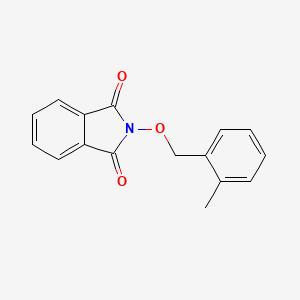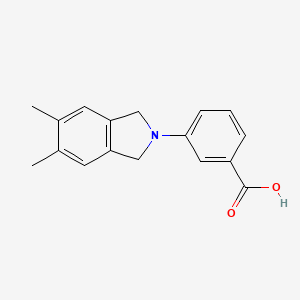
3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a benzoic acid moiety attached to a 5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of 5,6-dimethyl-1,3-dihydro-2H-isoindole with a benzoic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the isoindole is acylated with a benzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 3-(2,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid
- 4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Uniqueness
3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to the presence of the 5,6-dimethyl substituents on the isoindole ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, solubility, and interaction with molecular targets compared to similar compounds without these modifications.
Propriétés
Numéro CAS |
884497-56-7 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C17H17NO2/c1-11-6-14-9-18(10-15(14)7-12(11)2)16-5-3-4-13(8-16)17(19)20/h3-8H,9-10H2,1-2H3,(H,19,20) |
Clé InChI |
FAGPZTWSFDKCIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)O)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


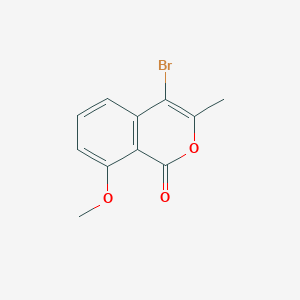
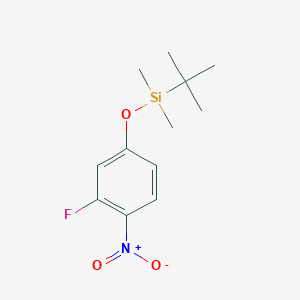
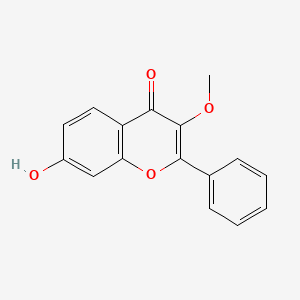

![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)
![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)
